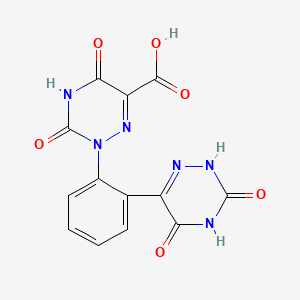
Tiagabine diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiagabine diol is a derivative of tiagabine, an anticonvulsant medication primarily used in the treatment of epilepsy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine diol typically involves the modification of tiagabine through the introduction of hydroxyl groups. One common method includes the oxidation of tiagabine using specific oxidizing agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.
化学反応の分析
Types of Reactions
Tiagabine diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tiagabine ketone, while reduction may regenerate tiagabine.
科学的研究の応用
Tiagabine diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential effects on gamma-aminobutyric acid (GABA) uptake and its role in neurotransmission.
Medicine: Investigated for its potential use as an anticonvulsant and its effects on anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
作用機序
Tiagabine diol exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The molecular targets include GABA transporters, particularly the GABA transporter subtype 1 (GAT1).
類似化合物との比較
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
Tiagabine diol is unique due to the presence of two hydroxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties compared to tiagabine. This structural modification can influence its solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects and applications.
特性
CAS番号 |
2125725-84-8 |
|---|---|
分子式 |
C20H27NO4S2 |
分子量 |
409.6 g/mol |
IUPAC名 |
(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1 |
InChIキー |
LRLPWDNQYQPWNA-AAFJCEBUSA-N |
異性体SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O |
正規SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


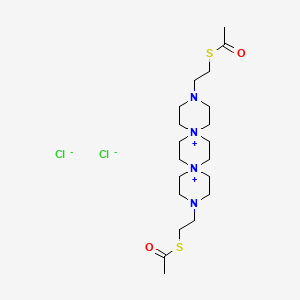

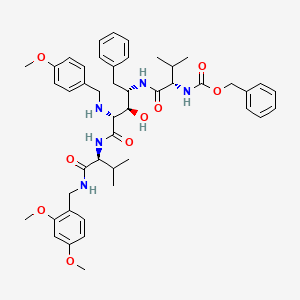

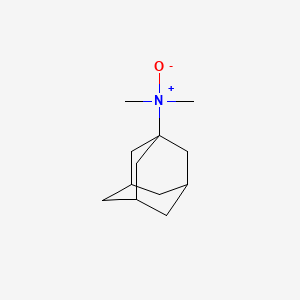

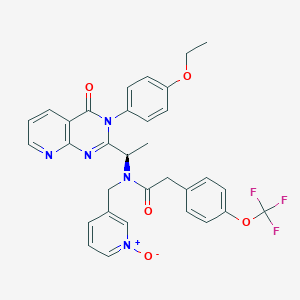
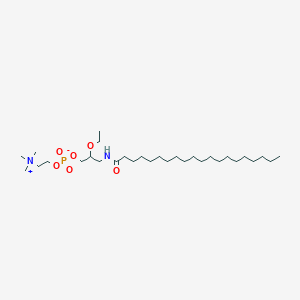

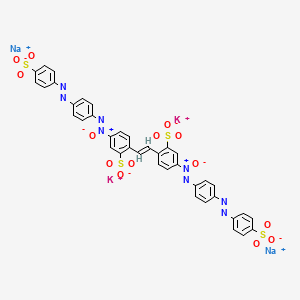
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
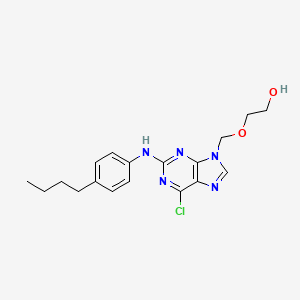
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
